molecular formula C10H16N2O3Si B8410699 5-Nitro-2-(2-trimethylsilanylethoxy)pyridine

5-Nitro-2-(2-trimethylsilanylethoxy)pyridine

Cat. No. B8410699
M. Wt: 240.33 g/mol
InChI Key: APMOKUMVMDYBOS-UHFFFAOYSA-N
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Patent
US05126344

Procedure details

Potassium t-butoxide (25.8 g) was added portionwise over 20 minutes to a solution of 2-(trimethylsilyl)ethanol (20.8 g) and 2-chloro-5-nitropyridine (27.8 g) in DMF (170 ml). The mixture was stirred for 18 hours and then poured into ice-water (900 ml). The mixture was extracted with ethyl acetate (3×300 ml) and the extracts were washed with water (200 ml), followed by saturated sodium chloride solution (200 ml) and dried (MgSO4). Volatile material was removed by evaporation to give 5-nitro-2-[2-(trimethylsilyl)ethoxy]pyridine (34.9 g) as an oil; NMR: 0.05(s,9H), 1.1-1.2(m,2H), 4.45-4.55(m,2H), 6.75(d,1H), 8.3(dd,1H), 9.05(d,1H).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][Si:8]([CH3:13])([CH3:12])[CH2:9][CH2:10][OH:11].Cl[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][N:16]=1>CN(C=O)C>[N+:21]([C:18]1[CH:19]=[CH:20][C:15]([O:11][CH2:10][CH2:9][Si:8]([CH3:13])([CH3:12])[CH3:7])=[N:16][CH:17]=1)([O-:23])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
20.8 g
Type
reactant
Smiles
C[Si](CCO)(C)C
Name
Quantity
27.8 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
170 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
900 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×300 ml)
WASH
Type
WASH
Details
the extracts were washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)OCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.9 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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